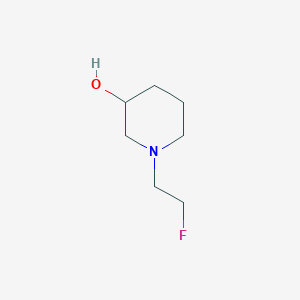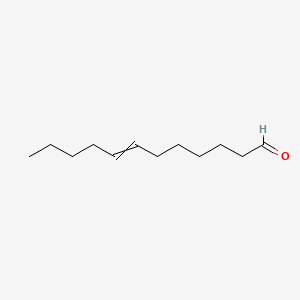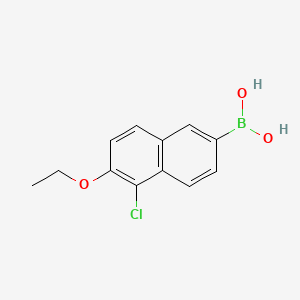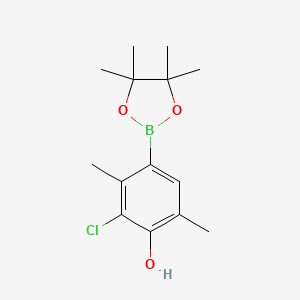
3,5-Dichloro-2,6-difluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-2,6-difluorobenzaldehyde: is an organic compound with the molecular formula C7H2Cl2F2O . It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 5 are replaced by chlorine atoms, and those at positions 2 and 6 are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2,6-difluorobenzaldehyde typically involves the chlorination and fluorination of benzaldehyde derivatives. One common method includes the chlorination of 2,6-difluorobenzaldehyde using chlorine gas in the presence of a catalyst such as phosphorus pentachloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
化学反应分析
Types of Reactions: 3,5-Dichloro-2,6-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: 3,5-Dichloro-2,6-difluorobenzoic acid.
Reduction: 3,5-Dichloro-2,6-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3,5-Dichloro-2,6-difluorobenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study the effects of halogenated benzaldehydes on biological systems. It serves as a model compound to investigate the interactions of halogenated aromatic compounds with enzymes and other biomolecules .
Medicine: this compound is explored for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for various industrial applications .
作用机制
The mechanism of action of 3,5-Dichloro-2,6-difluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s halogen atoms (chlorine and fluorine) contribute to its reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The aldehyde group also plays a crucial role in its reactivity, allowing it to participate in various chemical reactions .
相似化合物的比较
3,5-Difluorobenzaldehyde: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
2,6-Difluorobenzaldehyde: Lacks the chlorine atoms at positions 3 and 5, affecting its chemical properties and reactivity.
3-Chloro-4-fluorobenzaldehyde: Has different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 3,5-Dichloro-2,6-difluorobenzaldehyde is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its specific substitution pattern allows for selective reactions, making it valuable in various scientific and industrial applications .
属性
分子式 |
C7H2Cl2F2O |
|---|---|
分子量 |
210.99 g/mol |
IUPAC 名称 |
3,5-dichloro-2,6-difluorobenzaldehyde |
InChI |
InChI=1S/C7H2Cl2F2O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H |
InChI 键 |
MTLXLIORWUGYLG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)F)C=O)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine](/img/structure/B14779245.png)
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]carbamate](/img/structure/B14779251.png)
![(1R,4aS,7aS)-Methyl 1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14779256.png)
![Tert-butyl 4-[1-(4-chlorophenyl)-1-hydroxypentan-2-yl]benzoate](/img/structure/B14779260.png)

![Tert-butyl 3-[(2-methoxyacetyl)amino]piperidine-1-carboxylate](/img/structure/B14779279.png)





![5,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14779322.png)
![3-(2,6-Diazaspiro[3.3]Heptan-2-yl)benzo[d]isothiazole](/img/structure/B14779332.png)
![Benzyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14779337.png)
